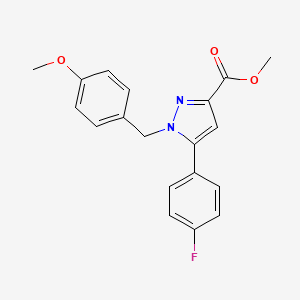![molecular formula C24H19ClN4O3 B12043860 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, un grupo clorobencilo y un grupo hidroxifenilo. Sus propiedades químicas lo convierten en un tema de interés para los investigadores en química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida generalmente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidrazina con una β-dicetona en condiciones ácidas.
Introducción del grupo clorobencilo: Este paso implica la reacción del derivado de pirazol con cloruro de 2-clorobencilo en presencia de una base como el carbonato de potasio.
Formación de la hidrazida: El producto intermedio luego se hace reaccionar con hidrato de hidrazina para formar la carbohidrazida.
Condensación con 4-hidroxibenzaldehído: Finalmente, la carbohidrazida se condensa con 4-hidroxibenzaldehído en condiciones de reflujo para producir el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxifenilo se puede oxidar para formar derivados de quinona.
Reducción: El grupo nitro (si está presente) se puede reducir a una amina.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, se estudia 3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, se investiga este compuesto por su potencial terapéutico. Su capacidad para interactuar con objetivos moleculares específicos podría conducir al desarrollo de nuevos tratamientos para diversas enfermedades.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y recubrimientos. Sus propiedades únicas lo hacen adecuado para aplicaciones que requieren funcionalidades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede unirse al sitio activo de una enzima en particular, bloqueando su actividad y, por lo tanto, ejerciendo sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-{3-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-dimetilamino)fenil)metiliden]-1H-pirazol-5-carbohidrazida
- 1-(4-amino-1,2,5-oxadiazol-3-il)-N’-[(E)-{4-[(2-clorobencil)oxi]-2-etoxifenil}metiliden]-4-fenil-1H-1,2,3-triazol-5-carbohidrazida
Unicidad
La singularidad de 3-{2-[(2-clorobencil)oxi]fenil}-N’-[(E)-(4-hidroxifenil)metiliden]-1H-pirazol-5-carbohidrazida radica en su combinación específica de grupos funcionales. La presencia de los grupos clorobencilo e hidroxifenilo, junto con el anillo de pirazol, imparte propiedades químicas y biológicas distintas que lo diferencian de compuestos similares. Estas características únicas lo convierten en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C24H19ClN4O3 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-20-7-3-1-5-17(20)15-32-23-8-4-2-6-19(23)21-13-22(28-27-21)24(31)29-26-14-16-9-11-18(30)12-10-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
Clave InChI |
ILWVWVUCXWGNAN-VULFUBBASA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)





![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
